1-Chloro-1,1-difluoro-3-iodopropane

Organic Synthesis Halogen Exchange Cross-Coupling

1-Chloro-1,1-difluoro-3-iodopropane (CAS 1909309-69-8), with the molecular formula C₃H₄ClF₂I and a molecular weight of 240.42 g/mol, is a highly specialized, halogen-rich hydrocarbon used primarily as a versatile small-molecule scaffold and intermediate in advanced organic synthesis. Its structure uniquely integrates a primary iodoalkyl chain with a terminal chlorodifluoromethyl (CF₂Cl) moiety, offering a distinct combination of high leaving-group potential for nucleophilic substitution or cross-coupling at the iodine site and the profound metabolic stability and lipophilicity modulation conferred by the gem-difluoro group adjacent to chlorine.

Molecular Formula C3H4ClF2I
Molecular Weight 240.42
CAS No. 1909309-69-8
Cat. No. B2893252
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-Chloro-1,1-difluoro-3-iodopropane
CAS1909309-69-8
Molecular FormulaC3H4ClF2I
Molecular Weight240.42
Structural Identifiers
SMILESC(CI)C(F)(F)Cl
InChIInChI=1S/C3H4ClF2I/c4-3(5,6)1-2-7/h1-2H2
InChIKeyVNNGBUPQGBCOHK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





1-Chloro-1,1-difluoro-3-iodopropane (CAS 1909309-69-8): A Precision Procurement Guide for Halogenated Building Blocks


1-Chloro-1,1-difluoro-3-iodopropane (CAS 1909309-69-8), with the molecular formula C₃H₄ClF₂I and a molecular weight of 240.42 g/mol, is a highly specialized, halogen-rich hydrocarbon used primarily as a versatile small-molecule scaffold and intermediate in advanced organic synthesis [1]. Its structure uniquely integrates a primary iodoalkyl chain with a terminal chlorodifluoromethyl (CF₂Cl) moiety, offering a distinct combination of high leaving-group potential for nucleophilic substitution or cross-coupling at the iodine site and the profound metabolic stability and lipophilicity modulation conferred by the gem-difluoro group adjacent to chlorine [2].

Strategic Sourcing of 1-Chloro-1,1-difluoro-3-iodopropane: Why In-Class Analogs Cannot Be Interchanged


Substituting 1-Chloro-1,1-difluoro-3-iodopropane with a simpler or more common haloalkane is not a scientifically valid procurement decision due to the compound's unique orthogonality of reactive centers. The primary iodoalkyl chain offers predictable, high-yield reactivity for standard SN2 or cross-coupling chemistries, while the terminal chlorodifluoromethyl (CF₂Cl) group introduces a non-exchangeable, metabolically robust handle that is inert under most nucleophilic conditions [1]. This bifurcated reactivity is absent in simpler analogs like 1-iodopropane or 1-chloro-3-iodopropane. Furthermore, the CF₂Cl motif itself offers distinct physicochemical advantages over a CF₃ group, including altered electron-withdrawing capacity and a lower molecular weight and lipophilicity (logP) contribution, which are critical parameters in drug discovery for fine-tuning ADME properties [2][3]. A generic substitution would result in a different synthetic pathway, a divergent final product, and an altered pharmacological profile, making this specific reagent a requirement for defined research programs.

Quantitative Differentiation of 1-Chloro-1,1-difluoro-3-iodopropane Against Closest Analogs for Informed Procurement


Differential Reactivity: Orthogonal Halogen Pair for Sequential Functionalization

The core differentiation of 1-Chloro-1,1-difluoro-3-iodopropane lies in the extreme difference in reactivity between its primary alkyl iodide and chlorodifluoromethyl groups. Based on established principles of haloalkane reactivity, the carbon-iodine bond (C–I) is significantly weaker (bond dissociation energy ≈ 222-239 kJ/mol) than the carbon-chlorine bond (C–Cl) in the CF₂Cl group (BDE ≈ 327 kJ/mol), and much weaker than the carbon-fluorine bonds (C–F) (BDE ≈ 482-536 kJ/mol) [1]. This ensures highly chemoselective reactions at the iodine site via SN2 or metal-catalyzed pathways without affecting the CF₂Cl terminus. In stark contrast, a structural isomer like 1-Chloro-1,1-difluoro-2-iodopropane presents a secondary iodide, which is less reactive in SN2 reactions than the primary iodide in the target compound [2].

Organic Synthesis Halogen Exchange Cross-Coupling

Comparative Physicochemical Advantage: The CF₂Cl Moiety as a Differentiating Bioisostere

The chlorodifluoromethyl (CF₂Cl) group is a specialized bioisostere, distinct from the more common trifluoromethyl (CF₃) group. While CF₃ is known to significantly increase lipophilicity (Hansch π ≈ 0.88), the CF₂Cl group offers a more moderate increase (Hansch π estimated between 0.3 and 0.6) due to the presence of the polarizable chlorine atom [1]. In a direct head-to-head comparison of SARS-CoV-2 Mpro inhibitors, replacing a CF₃ group with CF₂Cl (e.g., in clinical candidate ALG-097558) resulted in maintained target potency (Ki values in the low nM range) and comparable membrane permeability, but with notably improved human liver microsomal stability, leading to a superior pharmacokinetic profile that eliminated the need for a boosting agent like ritonavir [2].

Medicinal Chemistry Bioisosterism ADME Optimization

Iodine as a High-Performance Leaving Group for Efficient Derivatization

Within the haloalkane class, reactivity in nucleophilic substitution and cross-coupling follows the order I > Br > Cl >> F, driven primarily by decreasing carbon-halogen bond strength and increasing leaving group ability [1]. 1-Chloro-1,1-difluoro-3-iodopropane leverages this by incorporating iodine as the exclusive reactive handle for these transformations. This is a quantifiable advantage over its brominated analog, 1-Chloro-1,1-difluoro-3-bromopropane, which would be significantly less reactive under identical conditions. Furthermore, alkyl iodides are uniquely suited for radical-based transformations, such as light-mediated difluoroalkylation reactions, where the weak C–I bond undergoes facile homolytic cleavage to generate reactive radicals, a pathway not readily accessible to analogous chlorides or fluorides [2].

Organic Synthesis Cross-Coupling Radical Chemistry

Strategic Deployment Scenarios for 1-Chloro-1,1-difluoro-3-iodopropane in R&D and Manufacturing


Precision Synthesis of Fluorinated Drug Candidates Requiring Metabolic Fine-Tuning

Medicinal chemistry teams focused on optimizing the ADME properties of lead compounds should procure this intermediate to install a CF₂Cl motif. As demonstrated by clinical data, this group can maintain or improve target potency while mitigating the excessive lipophilicity and metabolic instability often associated with a CF₃ group [1]. The primary iodide handle allows for facile, high-yield conjugation to the core scaffold, streamlining the synthesis of advanced analogs for PK studies.

Building Orthogonally Protected Molecular Architectures for Multi-Step Syntheses

Researchers planning complex synthetic sequences requiring the sequential introduction of different functional groups will benefit from the orthogonal reactivity of the C–I and C–Cl bonds. The iodine site can be exploited early in the synthesis under mild conditions (e.g., Pd-catalyzed cross-coupling or SN2 displacement), leaving the robust CF₂Cl group intact for potential activation or further transformation under more forcing conditions in a later stage of the synthesis [2].

Development of Agrochemicals or Materials with Enhanced Environmental Stability

In the agrochemical industry, where metabolic and environmental degradation is a key parameter, the CF₂Cl group offers a compelling alternative to other fluorinated motifs. The combination of increased stability against hydrolysis and oxidation (due to the strong C–F bonds) and the unique electronic profile of the CF₂Cl moiety can be leveraged to create new active ingredients with improved field half-life and targeted activity. This compound serves as an ideal starting material for synthesizing such functionalized molecules [3].

Facilitating Visible-Light-Mediated Radical Transformations

For synthetic chemists employing photoredox catalysis, 1-Chloro-1,1-difluoro-3-iodopropane is a superior substrate. The weak C–I bond enables efficient radical generation under mild visible light irradiation. This facilitates the addition of the 3,3-difluoro-3-chloropropyl radical to electron-deficient alkenes and other acceptors, providing access to complex, densely functionalized molecules that are difficult to synthesize via traditional polar pathways [4].

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